molecular formula C12H8F3NO2S B1272232 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid CAS No. 849066-52-0

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid

Cat. No.: B1272232
CAS No.: 849066-52-0
M. Wt: 287.26 g/mol
InChI Key: BPFFXVCOJJGNQU-UHFFFAOYSA-N
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Description

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a phenyl group, and a trifluoromethyl group

Chemical Reactions Analysis

Types of Reactions

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)10-7(6-4-2-1-3-5-6)8(16)9(19-10)11(17)18/h1-5H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFFXVCOJJGNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2N)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372366
Record name 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849066-52-0
Record name 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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